molecular formula C20H27N5O3 B2880564 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097892-70-9

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea

Cat. No.: B2880564
CAS No.: 2097892-70-9
M. Wt: 385.468
InChI Key: RYMPRPGRWGCOOM-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group with a tetrahydroquinazolinyl moiety, linked by a urea functional group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

Based on its structural similarity to dmpea, it may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl and tetrahydroquinazolinyl groups could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Compounds with similar structures, such as dmpea, are known to affect various biochemical pathways related to neurotransmission . Therefore, it’s plausible that this compound may also influence similar pathways, potentially leading to changes in neural signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the methylation of a phenol derivative to introduce the methoxy groups.

    Synthesis of the Tetrahydroquinazolinyl Intermediate: This intermediate is prepared through a series of reactions, including cyclization and amination.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the tetrahydroquinazolinyl intermediate using a urea-forming reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: This compound shares a similar phenethylamine backbone but lacks the complex urea and tetrahydroquinazolinyl groups.

    Granisetron: Although structurally different, granisetron is another compound with a complex molecular architecture used in medical applications.

Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-25(2)19-21-12-14-10-15(6-7-16(14)24-19)23-20(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMPRPGRWGCOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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